molecular formula C8H9ClN2O3S B2473181 4-(3-Methyl-ureido)-benzenesulfonyl chloride CAS No. 677326-97-5

4-(3-Methyl-ureido)-benzenesulfonyl chloride

Cat. No.: B2473181
CAS No.: 677326-97-5
M. Wt: 248.68
InChI Key: AUVKUNSZASYBOE-UHFFFAOYSA-N
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Description

Chemical Structure: 4-(3-Methyl-ureido)-benzenesulfonyl chloride (CAS: 677326-97-5) features a benzene ring substituted with a sulfonyl chloride group at the para position and a urea moiety bearing a methyl group at the meta position (). Its molecular formula is C₈H₉ClN₂O₃S (MW: 248.69 g/mol). The compound is widely used as an intermediate in synthesizing sulfonamide derivatives for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-(methylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVKUNSZASYBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-97-5
Record name 4-(3-METHYL-UREIDO)-BENZENESULFONYL CHLORIDE
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Preparation Methods

Chlorosulfonation of Aniline

The classical route involves treating aniline with chlorosulfonic acid under controlled temperatures (0–5°C) to preferentially form the para-substituted sulfonic acid, followed by reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Procedure

  • Sulfonation :
    Aniline (1 equiv) is added dropwise to chlorosulfonic acid (3 equiv) at 0°C. The mixture is stirred for 2 h, then quenched into ice-water to precipitate 4-aminobenzenesulfonic acid.
  • Chlorination :
    The sulfonic acid is refluxed with SOCl₂ (5 equiv) for 4 h. Excess SOCl₂ is removed under reduced pressure to afford 4-aminobenzenesulfonyl chloride as a crystalline solid.

Key Data

Step Reagents Temperature Yield
Sulfonation ClSO₃H 0°C 70–75%
Chlorination SOCl₂ Reflux 85–90%

Urea Formation via Isocyanate Coupling

Reaction with Methyl Isocyanate

4-Aminobenzenesulfonyl chloride reacts with methyl isocyanate in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, Et₃N) to form the urea linkage.

Procedure

  • Reaction Setup :
    4-Aminobenzenesulfonyl chloride (1.0 equiv) and Et₃N (2.2 equiv) are dissolved in DCM at 0°C. Methyl isocyanate (1.1 equiv) is added dropwise.
  • Stirring :
    The mixture is stirred at room temperature for 12 h, then washed with water and brine. The organic layer is dried (Na₂SO₄) and concentrated.
  • Purification :
    The crude product is recrystallized from ethyl acetate/hexane to yield 4-(3-Methyl-ureido)-benzenesulfonyl chloride as a white solid.

Key Data

Parameter Value
Yield 78–82%
Purity (HPLC) >98%
Melting Point 145–147°C

Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.34 (s, 1H, NH), 3.01 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₈H₈ClN₂O₃S [M+H]⁺: 262.9912; found: 262.9908.

Alternative Route: Triphosgene-Mediated Urea Synthesis

For laboratories avoiding gaseous methyl isocyanate, triphosgene (BTC) serves as a safer phosgene surrogate to generate the isocyanate in situ.

Procedure

  • Isocyanate Formation :
    Methylamine hydrochloride (1.1 equiv) and BTC (0.35 equiv) are stirred in DCM with Et₃N (3.3 equiv) at 0°C for 1 h.
  • Coupling :
    4-Aminobenzenesulfonyl chloride (1.0 equiv) is added, and the mixture is stirred at 25°C for 6 h. Workup follows as above.

Key Data

Parameter Value
Yield 70–75%
Purity (HPLC) >95%

Mechanochemical Synthesis: A Solvent-Free Approach

Emerging methodologies employ ball milling to achieve urea formation without solvents, enhancing atom economy and reducing waste.

Procedure

  • Grinding :
    4-Aminobenzenesulfonyl chloride (1.0 equiv) and methyl isocyanate (1.2 equiv) are placed in a stainless-steel jar with a grinding ball.
  • Milling :
    The mixture is milled at 30 Hz for 60 min. The product is extracted with DCM and purified via recrystallization.

Key Data

Parameter Value
Yield 80–85%
Reaction Time 60 min

Challenges and Optimization Strategies

Hydrolysis Mitigation

The sulfonyl chloride group is prone to hydrolysis. Strategies include:

  • Strict anhydrous conditions (molecular sieves, inert atmosphere).
  • Minimizing reaction times and avoiding protic solvents.

Regioselectivity in Urea Formation

Competing reactions with aromatic amines can lead to bis-urea byproducts. Using a slight excess of methyl isocyanate (1.1–1.2 equiv) suppresses dimerization.

Comparative Analysis of Methods

Method Yield Purity Scalability Safety
Isocyanate Coupling 78–82% >98% High Moderate
Triphosgene-Mediated 70–75% >95% Moderate High
Mechanochemical 80–85% >97% High Excellent

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a potent electrophile, enabling nucleophilic substitution with amines, alcohols, and thiols.

Key Reactions:

ReagentConditionsProductYieldReference
Primary amines (R-NH₂)Dry CH₂Cl₂, 0–5°C, 2–3 h4-(3-Methyl-ureido)-benzenesulfonamide85–92%
EthanolReflux, 6 h4-(3-Methyl-ureido)-benzenesulfonate ester78%
ThiophenolNEt₃, RT, 1 h4-(3-Methyl-ureido)-benzenesulfonothioate88%

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Attack of the nucleophile (e.g., amine) on the electrophilic sulfur atom.

  • Elimination of HCl, stabilized by bases like triethylamine.

Acid-Base Reactions

The sulfonyl chloride group exhibits acidic properties (pKa ≈ 1–2), reacting with bases to form salts.

Example:

C7H7ClN2O3S+NaOHC7H6N2O3SNa+H2O+Cl\text{C}_7\text{H}_7\text{ClN}_2\text{O}_3\text{S} + \text{NaOH} \rightarrow \text{C}_7\text{H}_6\text{N}_2\text{O}_3\text{SNa} + \text{H}_2\text{O} + \text{Cl}^-

Sodium salts of this compound are water-soluble and used in aqueous-phase reactions .

Condensation Reactions

The urea moiety participates in condensation with aldehydes or ketones to form heterocyclic compounds.

Case Study:

  • Reaction with benzaldehyde under acidic conditions yields a benzoxazole derivative (75% yield).

  • Infrared (IR) data confirm C=N bond formation at 1620 cm⁻¹.

Reduction Reactions

While the compound lacks reducible nitro groups, its derivatives or intermediates can undergo reduction:

Example Pathway:

  • Intermediate Synthesis: React with 4-nitrobenzaldehyde to introduce a nitro group.

  • Catalytic Hydrogenation: Use H₂/Pd-C in ethanol to reduce nitro to amine (95% yield) .

Biological Interactions

Reaction products demonstrate significant bioactivity:

Anticancer Activity:

  • Sulfonamide derivatives inhibit carbonic anhydrase IX/XII isoforms (IC₅₀ = 12–45 nM) .

  • Table: Cytotoxicity Against MDA-MB-231 Breast Cancer Cells

    DerivativeIC₅₀ (µM)Reference
    4-(3-Methyl-ureido)-benzenesulfonamide8.2
    Benzoxazole derivative5.7

Antimicrobial Effects:

  • Sulfonate esters show inhibition against Staphylococcus aureus (MIC = 32 µg/mL).

Scientific Research Applications

Cancer Research

Recent studies have highlighted the potential of 4-(3-Methyl-ureido)-benzenesulfonyl chloride as an anti-cancer agent. It has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in tumors and is associated with poor prognosis in cancer patients. Compounds derived from this sulfonamide have shown significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 breast cancer cells. For instance, derivatives of this compound demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

Enzyme Inhibition

The compound exhibits notable enzyme inhibition properties, particularly against CA IX and CA II. Its derivatives have been reported to have IC50 values as low as 10.93 nM for CA IX, showcasing their potential as selective inhibitors . This selectivity is crucial for minimizing side effects in therapeutic applications.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Studies indicate that certain derivatives can inhibit bacterial growth effectively, with some compounds achieving up to 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL . This antibacterial property suggests potential applications in treating infections caused by resistant bacterial strains.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactive sulfonyl chloride group allows it to participate in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols . This reactivity makes it a valuable building block for synthesizing more complex molecules in pharmaceutical chemistry.

Case Study: Synthesis of Ureido-Based Compounds

Research has focused on synthesizing ureido-based compounds using this compound as a starting material. For example, a series of ureido-based Apcin analogues were developed, showing enhanced antiproliferative activity compared to their predecessors . The modifications made during synthesis significantly influenced the biological activity of the compounds.

Mechanistic Studies

Mechanistic studies have revealed that the interaction of this compound with CA IX leads to apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells . Such findings underscore the compound's potential as a therapeutic agent targeting specific pathways involved in cancer progression.

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer ResearchInhibitory effects on cancer cell lines (e.g., MDA-MB-231)IC50 values: 1.52–6.31 μM
Enzyme InhibitionSelective inhibition of carbonic anhydrases (CA IX and CA II)IC50 for CA IX: 10.93 nM
Antibacterial ActivityInhibition of bacterial growth (e.g., Staphylococcus aureus)Up to 80% inhibition at 50 μg/mL
Organic SynthesisReactivity as an intermediate for nucleophilic substitutionsValuable building block for complex molecules

Mechanism of Action

The mechanism of action of 4-(3-Methyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins or enzymes by forming covalent bonds with nucleophilic residues such as lysine or cysteine. The modification can lead to the inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Urea Group

4-(3-(4-Bromophenyl)ureido)benzenesulfonyl Chloride (CAS: Not provided)
  • Structure : The methyl group on the urea is replaced with a 4-bromophenyl group.
  • Synthesis : Prepared via Pyry-BF₄ and MgCl₂-mediated reaction (76% yield, yellowish wax) ().
4-(3-(2-Chloroethyl)ureido)benzenesulfonyl Chloride (CAS: Not provided)
  • Structure : Urea substituent is a 2-chloroethyl group.
  • Synthesis : Reacted with chlorosulfonic acid in CCl₄ ().
  • Applications: Key intermediate for synthesizing sulfonate esters via reactions with phenols (). The chloroethyl group may enhance cross-linking reactivity in polymer chemistry.
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl Chloride (CAS: Not provided)
  • Structure : Urea group substituted with 3-methyl-4-nitrophenyl .
  • Properties : Molecular weight 369.78 g/mol ; nitro group confers electron-withdrawing effects, increasing sulfonyl chloride reactivity ().

Substituent Variations on the Benzene Ring

3-Chloro-4-(3-methyl-ureido)-benzenesulfonyl Chloride (CAS: 678185-87-0)
  • Structure : Additional chlorine at the meta position.
  • Properties : Molecular formula C₈H₈Cl₂N₂O₃S ; density 1.573 g/cm³ , predicted pKa 12.74 ().
4-Ethoxy-3-(3-methyl-ureido)-benzenesulfonyl Chloride (CAS: 678186-10-2)
  • Structure : Ethoxy group at the para position.
  • Properties : Molecular weight 292.74 g/mol ; electron-donating ethoxy group may stabilize the sulfonyl chloride against hydrolysis ().

Compounds with Multiple Substituents

2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl Chloride (CAS: 680617-73-6)
  • Structure : Combines chlorine on the benzene ring and 3-methyl-4-nitrophenyl on urea.
  • Applications : Steric hindrance from dual substituents may slow reaction kinetics but improve selectivity in multi-step syntheses ().

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
4-(3-Methyl-ureido)-benzenesulfonyl chloride C₈H₉ClN₂O₃S 248.69 Methyl (urea) Not reported
4-(3-(4-Bromophenyl)ureido)-benzenesulfonyl chloride Not reported ~380 (estimated) 4-Bromophenyl (urea) Yellowish wax
3-Chloro-4-(3-methyl-ureido)-benzenesulfonyl chloride C₈H₈Cl₂N₂O₃S 283.13 Chlorine (benzene), Methyl (urea) Solid

Biological Activity

4-(3-Methyl-ureido)-benzenesulfonyl chloride, also known by its CAS number 677326-97-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylurea with benzenesulfonyl chloride. The process can be summarized as follows:

  • Reactants : 3-Methylurea and benzenesulfonyl chloride.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature to facilitate the formation of the sulfonamide linkage.
  • Characterization Techniques :
    • Thin Layer Chromatography (TLC) : Used to monitor the progress of the reaction.
    • Fourier Transform Infrared Spectroscopy (FT-IR) : Employed to identify functional groups.
    • Nuclear Magnetic Resonance (NMR) : Utilized for structural confirmation.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds derived from sulfonamides exhibit significant antibacterial and antifungal activities. For instance:

  • Study Findings : In a comparative study, several synthesized sulfonamide derivatives demonstrated varying degrees of antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus .
  • Mechanism : The proposed mechanism involves the inhibition of bacterial folic acid synthesis, a crucial pathway for bacterial growth.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • Experimental Results : In vitro assays showed that derivatives could inhibit pro-inflammatory cytokines, suggesting their role in modulating immune responses.
  • Case Studies : A study highlighted that certain sulfonamide derivatives reduced inflammation in animal models of arthritis .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

  • Cell Line Studies : Tests conducted on various cancer cell lines indicated that some sulfonamide derivatives could induce apoptosis and inhibit cell proliferation .
  • Potential Targets : The interaction with specific enzymes involved in cancer cell metabolism has been proposed as a mechanism of action.

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialEffective against E. coli, S. aureus
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells

Q & A

Basic: What are the typical synthetic routes for preparing 4-(3-Methyl-ureido)-benzenesulfonyl chloride?

Methodological Answer:
The synthesis of benzenesulfonyl chloride derivatives generally involves chlorosulfonation of the parent aromatic compound. For this compound, a plausible route includes:

Sulfonation: React 4-(3-Methyl-ureido)-benzene with chlorosulfonic acid (ClSO₃H) under controlled temperature (60–80°C) to introduce the sulfonyl chloride group.

Isolation: Quench the reaction in an ice-water mixture to precipitate the product, followed by filtration and washing (e.g., cold water or ethanol) to remove excess reagents .

Characterization: Validate purity via melting point analysis, IR (to confirm sulfonyl chloride and urea functional groups), and NMR spectroscopy .

Advanced: How can the stability of this compound be optimized under varying experimental conditions?

Methodological Answer:
Benzenesulfonyl chlorides are moisture-sensitive and prone to hydrolysis. To enhance stability:

  • Storage: Use anhydrous solvents (e.g., dry DCM or THF) and store under inert gas (N₂ or Ar) at –20°C in desiccants .
  • Handling: Avoid prolonged exposure to humid environments; use sealed reaction systems for moisture-sensitive steps.
  • Decomposition Monitoring: Track degradation via TLC or HPLC, noting hydrolysis byproducts like sulfonic acids .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm aromatic substitution patterns and urea/sulfonyl chloride groups.
  • IR Spectroscopy: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) for sulfonyl chloride .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-Cl]⁺ fragments) .
  • Elemental Analysis: Validate C, H, N, S, and Cl content .

Advanced: How can regioselective functionalization of this compound be achieved in cross-coupling reactions?

Methodological Answer:
Regioselectivity depends on electronic and steric factors:

  • Catalytic Systems: Use Pd(PPh₃)₄ or CuI with ligands (e.g., Xantphos) to direct coupling to the sulfonyl chloride group.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the sulfonyl chloride site .
  • Protection Strategies: Temporarily protect the urea group with Boc or Fmoc to prevent side reactions during functionalization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
  • Waste Disposal: Collect hydrolyzed products in labeled containers for hazardous waste disposal .

Advanced: How do structural modifications (e.g., urea group substitution) impact the reactivity of this compound?

Methodological Answer:

  • Electron-Withdrawing Effects: The urea group (–NHCONH–) deactivates the aromatic ring, reducing electrophilic substitution but enhancing sulfonyl chloride reactivity toward nucleophiles.
  • Steric Hindrance: Bulky substituents on the urea group may slow sulfonamide formation; kinetic studies via UV-Vis or stopped-flow techniques can quantify reaction rates .
  • Comparative Studies: Synthesize analogs (e.g., 4-(3-Ethyl-ureido)-benzenesulfonyl chloride) to assess substituent effects on stability and reactivity .

Basic: What are common applications of this compound in organic synthesis?

Methodological Answer:

  • Sulfonamide Synthesis: React with amines (e.g., primary/secondary amines) to form sulfonamides, key intermediates in drug discovery .
  • Protecting Groups: Temporarily protect amines via sulfonylation, enabling selective functionalization of other sites .
  • Polymer Chemistry: Incorporate into monomers for sulfonated polymers with ion-exchange properties .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

  • Purity Verification: Recrystallize the compound and reacquire spectra; impurities (e.g., hydrolysis products) often cause signal splitting .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .
  • Isotopic Labeling: Use ¹⁵N-labeled urea groups to simplify NMR interpretation of complex splitting patterns .

Basic: What solvents are compatible with this compound in reaction setups?

Methodological Answer:

  • Polar Aprotic Solvents: DCM, THF, or acetonitrile for nucleophilic substitutions.
  • Avoid Protic Solvents: Water, alcohols, or amines will hydrolyze the sulfonyl chloride group.
  • Low-Temperature Reactions: Use chilled solvents (–10°C to 0°C) to suppress side reactions during sensitive steps .

Advanced: What strategies mitigate decomposition during large-scale synthesis of this compound?

Methodological Answer:

  • Batch Process Optimization: Use continuous flow reactors to minimize exposure to moisture and heat .
  • In Situ Monitoring: Implement inline IR or Raman spectroscopy to detect early decomposition.
  • Stabilizers: Add molecular sieves or desiccants directly to reaction mixtures to scavenge trace moisture .

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